Cas no 2034334-06-8 (2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide)

2-(2-Chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a synthetic organic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 2-chlorophenylacetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The chlorophenyl group may enhance lipophilicity and binding affinity, while the pyrazolopyridine framework offers versatility for further functionalization. Its well-defined heterocyclic system could be valuable in the development of receptor-targeted compounds or enzyme inhibitors. The compound's purity and stability are critical for reproducible research applications. Further studies are required to fully elucidate its pharmacological or synthetic applications.
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide structure
2034334-06-8 structure
Product name:2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide
CAS No:2034334-06-8
MF:C15H16ClN3O
MW:289.760042190552
CID:6076788
PubChem ID:119101478

2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide
    • MAQJHBYWLIGYMJ-UHFFFAOYSA-N
    • Benzeneacetamide, 2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-
    • AKOS026701964
    • 2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
    • 2034334-06-8
    • 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
    • F6512-1268
    • Inchi: 1S/C15H16ClN3O/c16-14-4-2-1-3-11(14)9-15(20)18-12-6-8-19-13(10-12)5-7-17-19/h1-5,7,12H,6,8-10H2,(H,18,20)
    • InChI Key: MAQJHBYWLIGYMJ-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2CCN3N=CC=C3C2)=O)=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 289.0981898g/mol
  • Monoisotopic Mass: 289.0981898g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.9Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 549.5±50.0 °C(Predicted)
  • pka: 14.59±0.20(Predicted)

2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6512-1268-15mg
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
15mg
$133.5 2023-09-08
Life Chemicals
F6512-1268-10μmol
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
10μmol
$103.5 2023-09-08
Life Chemicals
F6512-1268-5mg
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
5mg
$103.5 2023-09-08
Life Chemicals
F6512-1268-20μmol
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
20μmol
$118.5 2023-09-08
Life Chemicals
F6512-1268-2mg
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
2mg
$88.5 2023-09-08
Life Chemicals
F6512-1268-10mg
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
10mg
$118.5 2023-09-08
Life Chemicals
F6512-1268-1mg
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
1mg
$81.0 2023-09-08
Life Chemicals
F6512-1268-2μmol
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
2μmol
$85.5 2023-09-08
Life Chemicals
F6512-1268-20mg
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
20mg
$148.5 2023-09-08
Life Chemicals
F6512-1268-4mg
2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
2034334-06-8
4mg
$99.0 2023-09-08

2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide Related Literature

Additional information on 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide

Research Briefing on 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide (CAS: 2034334-06-8)

In recent years, the compound 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide (CAS: 2034334-06-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazolo[1,5-a]pyridine core and chlorophenyl acetamide moiety, has shown promising potential in various therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.

The synthesis of 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide has been optimized in recent studies to improve yield and purity. Researchers have employed multi-step organic synthesis routes, often starting from commercially available precursors such as 2-chlorophenylacetic acid and pyrazolo[1,5-a]pyridine derivatives. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to confirm the structural integrity of the final product. These methodological advancements have facilitated the production of this compound in sufficient quantities for further pharmacological evaluations.

Pharmacological studies have revealed that 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide exhibits notable activity as a modulator of specific biological targets. Recent in vitro and in vivo experiments suggest that this compound may interact with key enzymes or receptors involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate possible applications in neurological disorders, although further research is required to elucidate its exact mechanism of action and therapeutic efficacy.

One of the most significant findings in recent research is the compound's favorable pharmacokinetic profile. Studies have demonstrated that 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide exhibits good oral bioavailability and metabolic stability, which are critical factors for its development as a drug candidate. Moreover, toxicity assessments have shown acceptable safety margins in animal models, supporting its potential for clinical translation. These results highlight the compound's viability for further preclinical and clinical development.

Despite these promising findings, several challenges remain. The precise molecular targets of 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide need to be fully characterized, and its long-term safety profile requires comprehensive evaluation. Future research directions may include structure-activity relationship (SAR) studies to optimize its pharmacological properties and the development of novel formulations to enhance its therapeutic efficacy. Collaborative efforts between academia and industry will be essential to advance this compound through the drug development pipeline.

In conclusion, 2-(2-chlorophenyl)-N-{4H,5H,6H,7H-pyrazolo1,5-apyridin-5-yl}acetamide (CAS: 2034334-06-8) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its unique chemical structure, combined with its demonstrated biological activity and favorable pharmacokinetic properties, positions it as a potential therapeutic agent for various diseases. Continued research and development efforts will be crucial to unlocking its full potential and translating these findings into clinical applications.

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